molecular formula C22H18ClN3O3 B2918652 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-32-4

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

货号: B2918652
CAS 编号: 282523-32-4
分子量: 407.85
InChI 键: SYPPKYPGGJPUME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a nitro-substituted benzimidazole derivative featuring a 4-chlorophenyl group at position 2, a nitro group at position 6, and a 3,5-dimethylbenzyloxy substituent at position 1.

Structural characterization of such compounds typically employs X-ray crystallography, with tools like SHELX facilitating refinement and analysis .

属性

IUPAC Name

2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-14-9-15(2)11-16(10-14)13-29-25-21-12-19(26(27)28)7-8-20(21)24-22(25)17-3-5-18(23)6-4-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPKYPGGJPUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H18ClN3O
  • Molar Mass : 363.84 g/mol
  • CAS Number : 339010-06-9

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties. The specific compound exhibits various biological activities, including:

  • Antitumor Activity : Research indicates that compounds with a benzimidazole scaffold can exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit tumor cell growth effectively in vitro, with varying efficacy depending on the cell line and assay type used (2D vs. 3D assays) .
  • Antimicrobial Properties : Benzimidazole derivatives often show promising antibacterial and antifungal activities. For example, compounds similar to the one discussed have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .

Antitumor Activity

In a study evaluating the antitumor potential of benzimidazole derivatives, it was found that the presence of nitro and chlorophenyl groups significantly enhanced the activity against specific cancer cell lines. The compound exhibited an IC50 value of approximately 6.26 μM against HCC827 cells, indicating potent antitumor properties .

Antimicrobial Activity

The antimicrobial efficacy of related benzimidazole compounds was assessed using the broth microdilution method. Notably:

  • Compounds showed significant antibacterial activity against Salmonella typhi with MIC values lower than standard antibiotics such as ampicillin and ciprofloxacin.
  • Antifungal activity was also noted against Candida albicans, further supporting the versatility of this class of compounds .

Case Studies

  • Antitumor Efficacy Study : A recent study synthesized several benzimidazole derivatives, including the target compound. It was tested against multiple cancer cell lines, revealing that modifications to the molecular structure could enhance cytotoxicity significantly .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The findings indicated that structural variations influenced the spectrum of activity against different microbial strains, underscoring the importance of chemical modifications in drug design .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural characteristics:

  • The presence of halogen substituents (like chlorine) and nitro groups appears to enhance both antitumor and antimicrobial activities.
  • Modifications at specific positions on the benzimidazole ring can lead to improved binding affinity to biological targets, such as DNA or specific enzymes involved in tumor growth or microbial resistance mechanisms .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Benzimidazole Derivatives

2-(4-Chlorophenyl)-1-[(4-Methylbenzyl)Oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS 282523-17-5)
  • Structural Difference : The benzyloxy group at position 1 has a 4-methyl substituent instead of 3,5-dimethyl.
  • Lipophilicity: The additional methyl groups in the target compound increase logP (estimated ~3.5 vs. ~3.0 for the 4-methyl analogue), enhancing membrane permeability but possibly reducing aqueous solubility. Synthesis: Both compounds likely derive from similar routes, such as nucleophilic substitution between a nitro-benzimidazole precursor and substituted benzyl halides, followed by purification via column chromatography .
Property Target Compound (3,5-dimethyl) 4-Methyl Analogue (CAS 282523-17-5)
Molecular Formula C₂₂H₁₈ClN₃O₃ C₂₁H₁₆ClN₃O₃
Molecular Weight (g/mol) ~423.85 ~409.8
Substituent Position 3,5-dimethylbenzyloxy 4-methylbenzyloxy
LogP (Predicted) ~3.5 ~3.0
Pyraclostrobin (CAS 175013-18-0)
  • Structural Difference : Pyraclostrobin is a pyrazole-based fungicide with a methoxycarbamate group and a 4-chlorophenyl substituent .
  • Functional Comparison :
    • Mode of Action : Pyraclostrobin inhibits mitochondrial respiration by targeting cytochrome bc₁, whereas benzimidazoles (e.g., carbendazim) typically disrupt microtubule assembly. The nitro group in the target compound may confer redox-mediated activity distinct from pyraclostrobin.
    • Bioactivity : Pyraclostrobin is commercially used as a broad-spectrum fungicide, while nitro-benzimidazoles are often explored for antiparasitic or anticancer applications.

常见问题

Basic: What synthetic methodologies are reported for the preparation of this benzimidazole derivative, and what reaction parameters critically influence yield?

Answer: The compound is synthesized via condensation of a substituted 1,2-diamine with an aldehyde under oxidative conditions. A representative protocol involves heating 4-(substituted)benzene-1,2-diamine with 3,5-dimethylbenzyl chloride in dry DMF at 120°C under nitrogen, followed by nitration at the 6-position using fuming HNO₃ in H₂SO₄ at 0–5°C. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Oxidizing agents : Sodium metabisulfite or glacial acetic acid catalyze cyclization .
  • Temperature control : Low temperatures during nitration prevent over-oxidation .
    Typical yields range from 50–65% after crystallization with ethanol-water mixtures .

Advanced: How can discrepancies between X-ray crystallography and NMR data be resolved for structural validation?

Answer: Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal packing. To reconcile:

  • Perform variable-temperature NMR to detect conformational exchange broadening.
  • Use SHELXL ( ) for refining crystallographic data, ensuring hydrogen-bonding networks are modeled accurately.
  • Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian) with experimental spectra to identify dominant conformers .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitro group deshielding effects (δ 8.1–8.3 ppm for adjacent protons) .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and benzyl ether (1250–1200 cm⁻¹, C-O-C) groups .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: What strategies optimize regioselectivity during nitration at the 6-position?

Answer: Regioselectivity is controlled by:

  • Electronic directing effects : The 4-chlorophenyl group deactivates the benzene ring, favoring nitration at the electron-deficient 6-position.
  • Protecting groups : Temporary protection of the benzyloxy group (e.g., as a silyl ether) prevents competing nitration at the 3,5-dimethyl positions .
  • Low-temperature nitration : Reduces kinetic competition from alternative reaction pathways .

Basic: What are the predominant side products during synthesis, and how are they mitigated?

Answer: Common side products include:

  • Over-nitrated derivatives : Controlled addition of HNO₃ and strict temperature monitoring minimize this .
  • Incomplete cyclization : Prolonged reflux (18–24 hours) and excess aldehyde ensure complete benzimidazole ring formation .
  • Oxidative byproducts : Use of inert atmosphere (N₂) prevents oxidation of the diamine precursor .

Advanced: How does the 3,5-dimethylbenzyloxy substituent influence reactivity in downstream functionalization?

Answer: The substituent:

  • Steric effects : Hinders electrophilic substitution at the para position due to methyl group bulk.
  • Electronic effects : The electron-donating methyl groups stabilize intermediates in SNAr reactions, enabling selective substitution at the nitro group .
  • Solubility : Enhances solubility in nonpolar solvents, facilitating purification via column chromatography .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced: What computational approaches predict binding affinity to enzymatic targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1M17) to model interactions between the nitro group and active-site residues.
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key hydrogen bonds .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。